molecular formula C19H25N3O2 B8472552 tert-butyl 4-(4-phenylpyrazol-1-yl)piperidine-1-carboxylate

tert-butyl 4-(4-phenylpyrazol-1-yl)piperidine-1-carboxylate

Cat. No.: B8472552
M. Wt: 327.4 g/mol
InChI Key: IHXFLFLSMZIQSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-(4-phenylpyrazol-1-yl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine carboxylates. This compound is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a phenylpyrazole moiety. It is often used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-phenylpyrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then reacted with 4-phenylpyrazole under specific conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-(4-phenylpyrazol-1-yl)piperidine-1-carboxylate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(4-phenylpyrazol-1-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various complex molecules.

Biology: This compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development and biochemical research .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may be investigated for their efficacy in treating various diseases, including cancer, inflammation, and neurological disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of products with specific properties and functions .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-phenylpyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

  • tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-formylphenyl)piperazine-1-carboxylate

Uniqueness: tert-Butyl 4-(4-phenylpyrazol-1-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenylpyrazole moiety, in particular, contributes to its potential as a versatile intermediate in the synthesis of various bioactive compounds .

Properties

Molecular Formula

C19H25N3O2

Molecular Weight

327.4 g/mol

IUPAC Name

tert-butyl 4-(4-phenylpyrazol-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C19H25N3O2/c1-19(2,3)24-18(23)21-11-9-17(10-12-21)22-14-16(13-20-22)15-7-5-4-6-8-15/h4-8,13-14,17H,9-12H2,1-3H3

InChI Key

IHXFLFLSMZIQSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-hydrazinopiperidine-1-carboxylate (646 mg) and ethanol (15 mL) was added phenyl malonaldehyde (444 mg), followed by stirring at 75° C. for about 1.5 days. The reaction liquid was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane/chloroform-50/50 to 0/100) to obtain tert-butyl 4-(4-phenyl-1H-pyrazol-1-yl)piperidine-1-carboxylate (226 mg).
Quantity
646 mg
Type
reactant
Reaction Step One
Quantity
444 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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